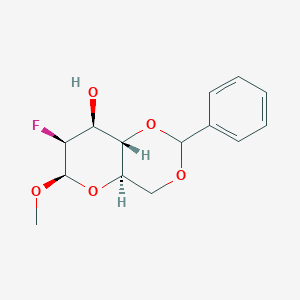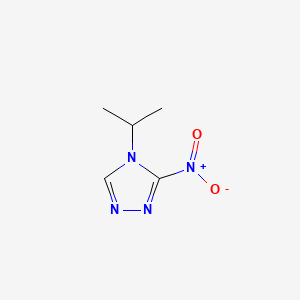
PV8 (塩酸塩)
説明
PV8 (塩酸塩) は、α-ピロリジノヘプタフェノンとしても知られており、ピロリジノフェノン類に属する合成カチノンです。それは、その向精神作用のために注目を集めているデザイナードラッグです。 PV8 (塩酸塩) は、α-ピロリジノヘキシオフェノンやメチレンジオキシ-PV8などの他の合成カチノンと構造的に関連しています .
科学的研究の応用
PV8 (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: PV8 is used as a reference material in forensic toxicology to identify and quantify synthetic cathinones in biological samples.
Pharmacological Studies: Researchers study the pharmacokinetics and pharmacodynamics of PV8 to understand its effects on the human body.
Analytical Chemistry: PV8 is used in the development and validation of analytical methods for detecting synthetic cathinones.
Neuroscience: PV8 is studied for its impact on neurotransmitter systems and potential therapeutic applications
作用機序
PV8 (塩酸塩) は、中枢神経系と相互作用することで効果を発揮します。それは、ドーパミンやノルエピネフリンなどの神経伝達物質の放出を増加させることによって、刺激薬として作用します。これは、注意力の向上、幸福感、エネルギーレベルの向上につながります。 PV8の分子標的は、これらの神経伝達物質の再取り込みに関与するドーパミン輸送体とノルエピネフリン輸送体です .
生化学分析
Biochemical Properties
PV8 (Hydrochloride) interacts with various enzymes, proteins, and other biomolecules. The metabolic pathways identified in vitro include hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation . The top three in vitro metabolic pathways were di-hydroxylation > ketone reduction > γ-lactam formation .
Cellular Effects
It is known that synthetic cathinones can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other synthetic cathinones, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
PV8 (Hydrochloride) exhibited a relatively short 28.8 min half-life, with an intrinsic 24.2 μL/min/mg microsomal clearance . This compound is predicted to be an intermediate clearance drug with an estimated human 22.7 mL/min/kg hepatic clearance .
Metabolic Pathways
PV8 (Hydrochloride) is involved in various metabolic pathways. The metabolic pathways identified in vitro include hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation .
準備方法
合成経路と反応条件
PV8 (塩酸塩) は、ヘプタノンとピロリジンの反応を含む多段階プロセスによって合成できます。合成には、一般的に次の手順が含まれます。
中間体の形成: ヘプタノンは、適切な触媒の存在下でピロリジンと反応して、中間体化合物を形成します。
環化: 中間体は環化を受けて、ピロリジノフェノン構造を形成します。
精製: 粗生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されて、純粋なPV8 (塩酸塩) が得られます。
工業生産方法
PV8 (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、より高い収率と純度のために最適化されます。 このプロセスには、品質と効率の一貫性を確保するために、工業グレードの試薬と機器の使用が含まれます .
化学反応の分析
反応の種類
PV8 (塩酸塩) は、次のようなさまざまな化学反応を起こします。
酸化: PV8は、対応するケトンまたはカルボン酸を形成するために酸化できます。
還元: PV8の還元は、アルコールまたはアミンの形成につながる可能性があります。
置換: PV8は、官能基が他の基に置換される置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応には、多くの場合、ハロゲン化剤または求核剤が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、PV8の酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります .
科学研究への応用
PV8 (塩酸塩) は、次のようないくつかの科学研究への応用があります。
法化学: PV8は、生物学的試料中の合成カチノンを同定および定量するために、法中毒学で参照物質として使用されます。
薬理学的研究: 研究者は、PV8の薬物動態と薬力学を研究して、人体への影響を理解します。
分析化学: PV8は、合成カチノンを検出するための分析方法の開発と検証に使用されます。
類似化合物との比較
PV8 (塩酸塩) は、次のような他の合成カチノンと似ています。
α-ピロリジノヘキシオフェノン(α-PHP): PV8は、炭素鎖が長いα-PHPのより高いホモログです。
メチレンジオキシ-PV8: この化合物は、フェニル環にメチレンジオキシ基が結合しており、薬理作用が変わります。
α-ピロリジノペンチオチオフェノン(α-PVT): PV8とα-PVTは、構造は似ていますが、効力と効果が異なります
特性
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylheptan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQOZXALFDXFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336959 | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13415-55-9 | |
| Record name | alpha-Pyrrolidinoheptaphenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-PYRROLIDINOHEPTAPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3PRZ4IAZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)







![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)
